molecular formula C20H23NO5S B11419225 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B11419225
M. Wt: 389.5 g/mol
InChI Key: ORAQXYWEOCUZLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H23NO5S/c1-25-18-8-6-16(7-9-18)20(22)21(17-10-11-27(23,24)14-17)13-15-4-3-5-19(12-15)26-2/h3-9,12,17H,10-11,13-14H2,1-2H3

InChI Key

ORAQXYWEOCUZLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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